![molecular formula C18H26N2O3 B13209471 3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide CAS No. 1955564-26-7](/img/structure/B13209471.png)
3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide is a synthetic compound with a molecular formula of C18H26N2O3 and a molecular weight of 318.41 g/mol . This compound has been studied for its potential pharmacological properties, particularly in the field of vascular pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide involves multiple steps, including the formation of the pent-1-en-1-yl chain and the subsequent attachment of the benzamide group. The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO), as well as reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has been investigated for its effects on cellular processes and signaling pathways.
Industry: Its unique chemical properties make it a candidate for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. It acts as an agonist at a novel cannabinoid receptor in the vasculature, leading to vasorelaxation. This effect is mediated through the release of nitric oxide and the activation of Ca2±sensitive K+ channels (KCa) and transient receptor potential vanilloid 1 (TRPV1) receptors .
Comparison with Similar Compounds
Similar Compounds
3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(2-hydroxy-1-methyl-ethyl)benzamide (VSN16): This compound is structurally similar and has been studied for its vasorelaxant properties.
®-3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(2-hydroxy-1-methyl-ethyl)benzamide: Another similar compound with potential pharmacological applications.
Uniqueness
3-[5-(Dimethylcarbamoyl)pent-1-en-1-yl]-N-(1-hydroxypropan-2-yl)benzamide is unique due to its specific interaction with novel cannabinoid receptors and its water-solubility, which allows it to exert peripheral effects without significant central or cardiovascular side effects .
Properties
CAS No. |
1955564-26-7 |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[(E)-6-(dimethylamino)-6-oxohex-1-enyl]-N-(1-hydroxypropan-2-yl)benzamide |
InChI |
InChI=1S/C18H26N2O3/c1-14(13-21)19-18(23)16-10-7-9-15(12-16)8-5-4-6-11-17(22)20(2)3/h5,7-10,12,14,21H,4,6,11,13H2,1-3H3,(H,19,23)/b8-5+ |
InChI Key |
SVYRYFAUQHVGAI-VMPITWQZSA-N |
Isomeric SMILES |
CC(CO)NC(=O)C1=CC=CC(=C1)/C=C/CCCC(=O)N(C)C |
Canonical SMILES |
CC(CO)NC(=O)C1=CC=CC(=C1)C=CCCCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxolan-3-amine](/img/structure/B13209395.png)
![4-Bromo-2-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13209396.png)
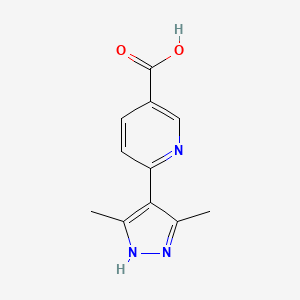
![Ethyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13209420.png)
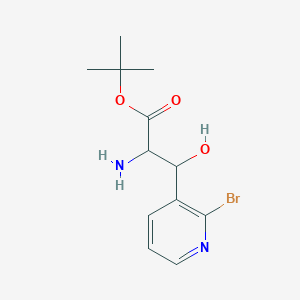
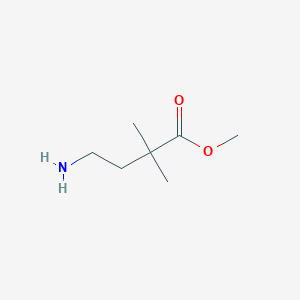
![[2-(Chloromethyl)butyl]cyclopentane](/img/structure/B13209443.png)
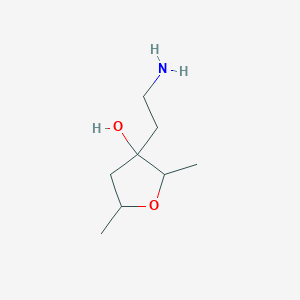
![5,7-Dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B13209448.png)

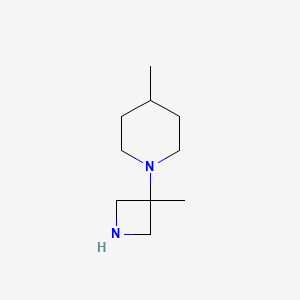
![Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B13209463.png)
![4-Bromo-5-{3,3-dimethyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13209464.png)

